Cooperativity (α-Value) as a Determinant of Therapeutic Index: TAK-071 vs. T-662
The cooperativity (α-value) of an M1 PAM is a crucial determinant of its safety profile, specifically the margin between cognitive improvement and cholinergic side effects. TAK-071 was designed with a low α-value of 199 [1]. In a direct head-to-head comparison with the high-cooperativity M1 PAM T-662 (α=1786), TAK-071 demonstrated a substantially wider therapeutic margin in rats [1].
| Evidence Dimension | Cooperativity (α-value) and Diarrhea Induction Dose |
|---|---|
| Target Compound Data | α-value = 199; Diarrhea induction dose = 10 mg/kg |
| Comparator Or Baseline | T-662: α-value = 1786; Diarrhea induction dose = 0.1 mg/kg |
| Quantified Difference | TAK-071 has an ~9-fold lower α-value and a 100-fold higher dose for inducing diarrhea, representing a 100-fold larger therapeutic margin when accounting for brain penetration differences. |
| Conditions | In vitro cooperativity assay (potentiation of ACh-stimulated Ca2+ mobilization) and in vivo diarrhea assessment in rats. |
Why This Matters
The low cooperativity of TAK-071 provides a wider therapeutic window, reducing the risk of dose-limiting gastrointestinal side effects in preclinical studies and potentially in clinical translation.
- [1] Sako Y, Kurimoto E, Mandai T, et al. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects. Neuropsychopharmacology. 2019;44(5):950-960. View Source
